molecular formula C14H11Cl4NO B1359741 N,N-Bis(2,4-dichlorobenzyl)hydroxylamine CAS No. 51850-95-4

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine

Cat. No.: B1359741
CAS No.: 51850-95-4
M. Wt: 351 g/mol
InChI Key: UCOJEGLSMUGXIF-UHFFFAOYSA-N
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Description

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is an organic compound characterized by its white crystalline or powder form and distinctive benzene-like odor. It is sparingly soluble in water but dissolves well in organic solvents. This compound finds extensive applications in agriculture, particularly as an intermediate and regulator in pesticides to control fungi and insects on crops .

Preparation Methods

The synthesis of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine typically involves a two-step process:

Industrial production methods often follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. These methods include controlled temperature and pressure conditions, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2,4-dichlorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active sites, thereby preventing substrate interaction. This inhibition can disrupt various biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

N,N-Bis(2,4-dichlorobenzyl)hydroxylamine is unique due to its specific dichlorobenzyl groups and hydroxylamine functionality. Similar compounds include:

These comparisons highlight the distinct chemical structure and functional groups of this compound, which contribute to its unique applications and reactivity.

Properties

IUPAC Name

N,N-bis[(2,4-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl4NO/c15-11-3-1-9(13(17)5-11)7-19(20)8-10-2-4-12(16)6-14(10)18/h1-6,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJEGLSMUGXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634503
Record name 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51850-95-4
Record name 2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51850-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bisz-(2,4-diklór-benzil)-hidroxilamin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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